molecular formula C9H14O4 B13410610 ((E)-But-2-enyl)malonic Acid Dimethyl Ester

((E)-But-2-enyl)malonic Acid Dimethyl Ester

Cat. No.: B13410610
M. Wt: 186.20 g/mol
InChI Key: JFDGGUKORQBGCJ-SNAWJCMRSA-N
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Description

((E)-But-2-enyl)malonic Acid Dimethyl Ester: is an organic compound that belongs to the class of malonic acid esters. These esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound’s structure includes a malonic acid core with two ester groups and a but-2-enyl substituent, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((E)-But-2-enyl)malonic Acid Dimethyl Ester typically involves the alkylation of malonic acid dimethyl ester with an appropriate but-2-enyl halide. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, to deprotonate the malonic ester and generate the enolate, which then undergoes nucleophilic substitution with the but-2-enyl halide .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bases: Sodium ethoxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, water.

Major Products Formed:

    Substituted Acetic Acids: Formed through decarboxylation.

    Malonic Acid Derivatives: Formed through hydrolysis.

Scientific Research Applications

Chemistry: ((E)-But-2-enyl)malonic Acid Dimethyl Ester is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through carbon-carbon bond formation .

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate these derivatives for their ability to interact with biological targets and pathways.

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate in the production of various compounds makes it valuable for large-scale chemical manufacturing .

Mechanism of Action

The mechanism of action of ((E)-But-2-enyl)malonic Acid Dimethyl Ester involves its ability to form enolates, which are highly reactive intermediates in organic synthesis. These enolates can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is influenced by the electronic and steric effects of the but-2-enyl group, which can stabilize or destabilize the enolate intermediate .

Comparison with Similar Compounds

Uniqueness: ((E)-But-2-enyl)malonic Acid Dimethyl Ester is unique due to the presence of the but-2-enyl group, which provides additional reactivity and selectivity in synthetic applications. This substituent can influence the compound’s behavior in reactions, making it a versatile intermediate for the synthesis of complex molecules.

Biological Activity

((E)-But-2-enyl)malonic Acid Dimethyl Ester is an organic compound with significant implications in synthetic organic chemistry. It is characterized by its malonic acid ester structure, which allows for versatile chemical reactivity. This compound is particularly noted for its potential biological activities, making it a subject of interest in pharmaceutical research.

  • Molecular Formula : C10_{10}H14_{14}O4_4
  • Molecular Weight : Approximately 186.205 g/mol
  • Structure : The compound features a but-2-enyl group attached to the malonic acid moiety, enhancing its reactivity and utility in organic synthesis.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Dimethyl malonate and butenyl halides.
  • Reagents : Sodium hydride (NaH) as a base and tetrahydrofuran (THF) as the solvent.
  • Procedure : The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ester.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily due to its structural characteristics that allow it to interact with various biological targets.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of malonic acid esters have been evaluated for their effectiveness against bacterial strains, showing promising results in inhibiting growth.

Enzyme Inhibition

Research into enzyme inhibition has revealed that malonic acid derivatives can act as inhibitors for specific enzymes involved in metabolic pathways. This activity may be attributed to their structural similarity to natural substrates, allowing them to bind effectively to enzyme active sites.

Case Studies

  • Study on Antimicrobial Properties :
    • Objective : To evaluate the antimicrobial efficacy of malonic acid derivatives.
    • Methodology : Various concentrations of the compound were tested against common bacterial strains.
    • Results : Significant inhibition was observed at higher concentrations, indicating potential use as an antimicrobial agent.
  • Enzyme Inhibition Study :
    • Objective : To assess the inhibitory effects of this compound on specific enzymes.
    • Methodology : Kinetic assays were performed to determine IC50 values.
    • Results : The compound demonstrated competitive inhibition with low micromolar IC50 values, suggesting its potential as a lead compound for drug development.

Toxicological Profile

The toxicological assessment of this compound indicates a moderate safety profile:

  • Acute Toxicity : Studies report an LD50 greater than 2000 mg/kg in rodent models, indicating low acute toxicity.
  • Skin Sensitization : No significant sensitization reactions were observed in patch tests at concentrations below 0.1%.

Comparative Analysis

The following table summarizes the biological activities and toxicological data of this compound compared to related compounds:

Compound NameAntimicrobial ActivityEnzyme InhibitionLD50 (mg/kg)
This compoundModerateCompetitive>2000
Dimethyl MalonateLowNon-significant>2000
Ethyl MalonateModerateCompetitive>2500

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

dimethyl 2-[(E)-but-2-enyl]propanedioate

InChI

InChI=1S/C9H14O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h4-5,7H,6H2,1-3H3/b5-4+

InChI Key

JFDGGUKORQBGCJ-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/CC(C(=O)OC)C(=O)OC

Canonical SMILES

CC=CCC(C(=O)OC)C(=O)OC

Origin of Product

United States

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